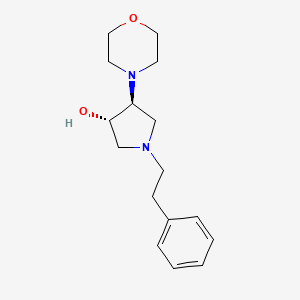![molecular formula C16H18N2O2S B6052625 N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide, commonly known as DT-13, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DT-13 belongs to the class of compounds known as thiazolidinediones, which have been extensively studied for their anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
DT-13 exerts its therapeutic effects through multiple mechanisms of action. One of the key mechanisms of action is the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular stress response. DT-13 has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DT-13 has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production
2. Induction of cell cycle arrest and apoptosis in cancer cells
3. Improvement of glucose tolerance and insulin sensitivity
4. Activation of the AMPK pathway
5. Inhibition of the PI3K/Akt/mTOR pathway
Avantages Et Limitations Des Expériences En Laboratoire
DT-13 has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, one of the limitations of DT-13 is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of DT-13, including:
1. Further elucidation of its mechanisms of action
2. Exploration of its potential as a therapeutic agent for various diseases, including cancer and diabetes
3. Development of new analogs with improved solubility and bioavailability
4. Investigation of its potential as a drug candidate for combination therapy with other anti-cancer or anti-inflammatory agents
In conclusion, DT-13 is a novel compound with promising therapeutic properties that has gained significant attention in the scientific research community. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the development of new drugs. Further research is needed to fully elucidate its mechanisms of action and explore its potential in various disease settings.
Méthodes De Synthèse
The synthesis of DT-13 involves the condensation of 2,5-dimethylaniline with ethyl 2-bromo-2-methylpropanoate, followed by cyclization with thiophene-2-carboxylic acid. The resulting compound is then treated with thionyl chloride to yield DT-13 in high yield and purity.
Applications De Recherche Scientifique
DT-13 has been shown to possess a wide range of therapeutic properties, making it a promising candidate for the development of new drugs. Some of the potential applications of DT-13 in scientific research include:
1. Anti-inflammatory effects: DT-13 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
2. Anti-cancer effects: DT-13 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells.
3. Anti-diabetic effects: DT-13 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-6-7-11(2)13(9-10)18-15(19)12(3)17-16(20)14-5-4-8-21-14/h4-9,12H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKOWHHDLYQXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6052549.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![7-(2-cyclohexylethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052562.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)


![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)
